![molecular formula C18H12ClFN2S B2838579 10-(2-chloro-6-fluorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine CAS No. 477873-02-2](/img/structure/B2838579.png)
10-(2-chloro-6-fluorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(2-chloro-6-fluorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine is a heterocyclic compound that features a unique structure combining a pyridine ring, a benzothiazine ring, and a substituted benzyl group
Applications De Recherche Scientifique
10-(2-chloro-6-fluorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a lead compound for developing new pharmaceuticals.
Industry: It can be utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
Target of Action
It is known that similar compounds play a significant role in the treatment of depression . They are believed to interact with monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .
Mode of Action
These molecules typically work by inhibiting the reuptake of monoamine neurotransmitters, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission .
Biochemical Pathways
The compound likely affects the monoaminergic system, which includes the noradrenergic, dopaminergic, and serotonergic pathways . These pathways are involved in a variety of physiological functions, including mood regulation, reward, and cognition. Alterations in these pathways are thought to contribute to the symptoms of depression .
Pharmacokinetics
They are metabolized in the liver and excreted via the kidneys .
Result of Action
The result of the compound’s action would likely be an improvement in depressive symptoms, given its potential role as an antidepressant . This could include a reduction in feelings of sadness, loss of interest in activities, and difficulty concentrating .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-chloro-6-fluorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiazine ring, followed by the introduction of the pyridine ring and the 2-chloro-6-fluorobenzyl group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
10-(2-chloro-6-fluorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzothiazine derivatives and pyridine-containing molecules. Examples are:
- 10-(2-chlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine
- 10-(2-fluorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine
Uniqueness
10-(2-chloro-6-fluorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine is unique due to the presence of both chlorine and fluorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity. This dual substitution may enhance its potential as a versatile compound for various applications.
Propriétés
IUPAC Name |
10-[(2-chloro-6-fluorophenyl)methyl]pyrido[3,2-b][1,4]benzothiazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN2S/c19-13-5-3-6-14(20)12(13)11-22-15-7-1-2-8-16(15)23-17-9-4-10-21-18(17)22/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJBVNILOUDPAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC=N3)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2838496.png)

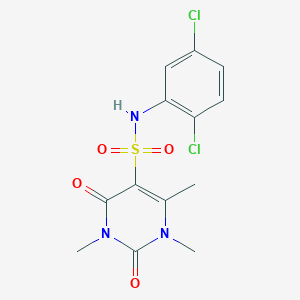

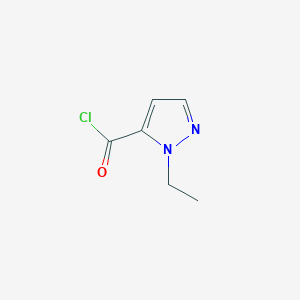
![(4-Oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2838506.png)
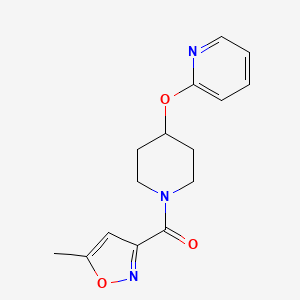
![1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2838510.png)
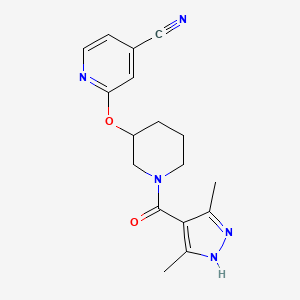
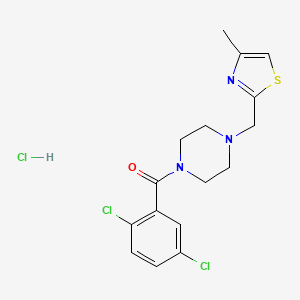
![(2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2838515.png)

![8-cyclopropyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2838518.png)
![4-[4-(3,4-Dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]butanoic acid](/img/structure/B2838519.png)
